Methyl 2-(cyclopropylmethoxy)benzoate is an organic compound with the molecular formula C12H14O3. It belongs to the class of benzoate esters, characterized by the presence of a cyclopropylmethoxy group attached to the benzene ring. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its unique structural features and reactivity.
Methyl 2-(cyclopropylmethoxy)benzoate can be synthesized through various chemical methods, primarily involving the esterification of benzoic acid derivatives with cyclopropylmethanol. The compound's structure and properties have been documented in scientific literature and databases such as PubChem, which provides comprehensive data on its chemical characteristics.
This compound is classified as an ester, specifically a benzoate, due to the presence of a benzoic acid moiety. It also falls under the category of alkyl aryl ethers because of the cyclopropylmethoxy group.
The synthesis of methyl 2-(cyclopropylmethoxy)benzoate typically involves the following steps:
COC(=O)C1=CC=CC=C1OCC2CC2
Methyl 2-(cyclopropylmethoxy)benzoate can undergo various chemical reactions:
The mechanism of action for methyl 2-(cyclopropylmethoxy)benzoate primarily involves its interactions as a substrate in enzymatic processes or as a reactant in organic synthesis.
The kinetics and specifics of these reactions can vary based on environmental conditions such as pH, temperature, and concentration.
Methyl 2-(cyclopropylmethoxy)benzoate has several applications in scientific research:
This compound's unique properties make it a valuable subject for further research in medicinal chemistry and organic synthesis.
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 916610-55-4
CAS No.: 25088-57-7